molecular formula C14H17F3O2 B3367675 Adamantyl 2-trifluoromethylacrylate CAS No. 188739-82-4

Adamantyl 2-trifluoromethylacrylate

Cat. No.: B3367675
CAS No.: 188739-82-4
M. Wt: 274.28 g/mol
InChI Key: DYAJUPVTCAQGQU-UHFFFAOYSA-N
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Description

Adamantyl 2-trifluoromethylacrylate is a chemical compound that combines the unique structural features of adamantane and trifluoromethylacrylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantyl 2-trifluoromethylacrylate typically involves the reaction of adamantyl derivatives with trifluoromethylacrylate under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where adamantane is reacted with trifluoromethylacrylate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Adamantyl 2-trifluoromethylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include adamantyl carboxylic acids, adamantyl alcohols, and various substituted adamantyl derivatives .

Mechanism of Action

The mechanism of action of Adamantyl 2-trifluoromethylacrylate involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving drug delivery efficiency. The trifluoromethyl group can participate in various biochemical interactions, potentially inhibiting key enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantyl 2-trifluoromethylacrylate is unique due to the combination of the adamantyl and trifluoromethyl groups, which confer enhanced stability, reactivity, and a broad range of applications in various fields .

Biological Activity

Adamantyl 2-trifluoromethylacrylate is a compound derived from adamantane, a hydrocarbon known for its unique cage-like structure and biological significance. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of adamantyl derivatives with trifluoromethyl acrylate. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the synthesized compound.

Biological Activity Overview

Adamantyl compounds, including this compound, have demonstrated a variety of biological activities:

  • Antiviral Activity : Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. They inhibit viral replication by interfering with the viral M2 protein, which is essential for viral uncoating.
  • Anticancer Properties : Recent studies have indicated that adamantyl-based compounds exhibit antiproliferative effects on various cancer cell lines. For instance, complexes derived from adamantyl hydrazones have shown promising anticancer activity against breast and prostate cancer cells .
  • Antibacterial and Antifungal Effects : Adamantane derivatives are also reported to possess antibacterial and antifungal properties, potentially through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis .

Case Studies

Several studies have explored the biological activity of adamantyl compounds:

  • Anticancer Activity : A study evaluated the antiproliferative effects of adamantyl hydrazone complexes against human cancer cell lines (MCF7, T47D, MDA-MB-231). The results indicated that these complexes exhibited significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .
  • Antiviral Efficacy : Research on the antiviral efficacy of adamantyl derivatives revealed that they could effectively inhibit influenza virus replication in vitro. The mechanism involves blocking the M2 ion channel, which is crucial for viral entry into host cells .
  • Antimicrobial Studies : Adamantyl derivatives were tested against various bacterial strains. The findings demonstrated that certain compounds exhibited substantial antibacterial activity, particularly against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that adamantyl compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Membrane Interaction : The lipophilic nature of adamantane allows it to interact with cellular membranes, disrupting their integrity and leading to cell death.
  • Modulation of Signaling Pathways : Adamantyl derivatives may influence various signaling pathways related to inflammation and apoptosis, contributing to their anticancer effects .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF7 (Breast Cancer)12.5
AntiviralInfluenza Virus0.5
AntibacterialStaphylococcus aureus15

Properties

IUPAC Name

1-adamantyl 2-(trifluoromethyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c1-8(14(15,16)17)12(18)19-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAJUPVTCAQGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OC12CC3CC(C1)CC(C3)C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435880
Record name Tricyclo[3.3.1.1~3,7~]decan-1-yl 2-(trifluoromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188739-82-4
Record name Tricyclo[3.3.1.1~3,7~]decan-1-yl 2-(trifluoromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Adamantyl 2-trifluoromethylacrylate
Adamantyl 2-trifluoromethylacrylate
Adamantyl 2-trifluoromethylacrylate
Adamantyl 2-trifluoromethylacrylate
Adamantyl 2-trifluoromethylacrylate
Adamantyl 2-trifluoromethylacrylate

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